molecular formula C22H28ClNO2 B15153587 N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}cyclohexanamine

N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}cyclohexanamine

Cat. No.: B15153587
M. Wt: 373.9 g/mol
InChI Key: ZCHVIXKUHDDCJA-UHFFFAOYSA-N
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Description

N-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)CYCLOHEXANAMINE is a complex organic compound that belongs to the class of cyclohexanamines This compound is characterized by the presence of a cyclohexane ring bonded to an amine group, with additional functional groups including a chlorophenyl, methoxy, and ethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)CYCLOHEXANAMINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like N-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)CYCLOHEXANAMINE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)CYCLOHEXANAMINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)CYCLOHEXANAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)CYCLOHEXANAMINE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)CYCLOHEXANAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H28ClNO2

Molecular Weight

373.9 g/mol

IUPAC Name

N-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methyl]cyclohexanamine

InChI

InChI=1S/C22H28ClNO2/c1-2-25-22-14-17(15-24-19-9-4-3-5-10-19)12-13-21(22)26-16-18-8-6-7-11-20(18)23/h6-8,11-14,19,24H,2-5,9-10,15-16H2,1H3

InChI Key

ZCHVIXKUHDDCJA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCC2)OCC3=CC=CC=C3Cl

Origin of Product

United States

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